molecular formula C8H5ClF2O B172292 3,4-Difluorophenylacetyl chloride CAS No. 121639-61-0

3,4-Difluorophenylacetyl chloride

Cat. No. B172292
Key on ui cas rn: 121639-61-0
M. Wt: 190.57 g/mol
InChI Key: NHXZDVXZDDNPFM-UHFFFAOYSA-N
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Patent
US06858739B2

Procedure details

To a solution of 3,4-difluorophenylacetic acid (10.24 g, 60.4 mmol) in tetrahydrofuran (200 mL) and dimethylformamide (5 drops) at room temperature was added in 1 mL portions oxalyl chloride (11 mL, 126 mmol). The reaction mixture was stirred 2 hours at room temperature and concentrated to an orange liquid that was used directly in the next step.
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[F:8].C(Cl)(=O)C([Cl:16])=O>O1CCCC1.CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([Cl:16])=[O:12])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
10.24 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC(=O)O
Name
Quantity
11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange liquid that

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C=CC1F)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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